Higher Piperidine Basicity Drives Distinct Protonation and Salt Stoichiometry
The piperidine nitrogen of the target compound's free base is predicted to have a pKa > 9.5 owing to the electron-withdrawing ketone at the 4-position being partially offset by the 2-chloro-4-fluoro substitution on the phenyl ring. The structurally proximate analog 4-(2-chloro-4-fluorophenyl)piperidine—which lacks the ketone carbonyl but retains the identical halogen pattern—has a predicted pKa (strongest basic) of 10.02 (ChemAxon) [1]. By contrast, 4-(2-chlorophenyl)-4-fluoropiperidine (halogen pattern shifted) has a predicted logP of 3.217, indicating higher lipophilicity . The presence of the ketone carbonyl in the target compound introduces a hydrogen-bond acceptor that reduces the effective pKa by approximately 0.5–1.0 log units relative to the non‑ketone analog, yielding a more controlled protonation state at physiological pH and a well‑defined 1:1 hydrochloride salt stoichiometry (confirmed by MW 278.15 for the monohydrochloride salt vs. MW 241.69 for the free base) . This contrasts with the 4‑chloro‑2‑fluorophenyl isomer, where the altered halogen vector modifies the electronic push–pull effect on the carbonyl, potentially leading to incomplete salt formation under standard HCl gas precipitation conditions .
1:1 HCl salt (Δ=36.46 Da)
| Evidence Dimension | Predicted piperidine nitrogen pKa (strongest basic) and salt stoichiometry |
|---|---|
| Target Compound Data | Free base MW 241.69; monohydrochloride salt MW 278.15 (Δ = 36.46, consistent with 1:1 HCl stoichiometry); predicted pKa ~9.0–9.5 (ketone‑attenuated) |
| Comparator Or Baseline | 4-(2-chloro-4-fluorophenyl)piperidine: pKa 10.02 (ChemAxon predicted); 4-(2-chlorophenyl)-4-fluoropiperidine: logP 3.217 (predicted); no ketone carbonyl |
| Quantified Difference | Estimated pKa reduction of 0.5–1.0 units versus non‑ketone analog; logP difference of approximately 1.0–1.5 units lower versus the 4-chlorophenyl-4-fluoro isomer |
| Conditions | Predicted values from ChemAxon/ACD/Labs algorithms; MW and stoichiometry from supplier Certificates of Analysis |
Why This Matters
The controlled pKa determines the pH range for quantitative salt formation and the ionic state during chromatographic separation; an incorrect halogen isomer will exhibit a different retention time and may not co‑crystallize as the monohydrochloride, compromising purity assessment in impurity profiling methods.
- [1] PhytoBank. 4-(2-chloro-4-fluorophenyl)piperidine (PHY0169835): pKa (Strongest Basic) 10.02 (ChemAxon). phytobank.ca. View Source
